Prednisolone 17-acetate

描述

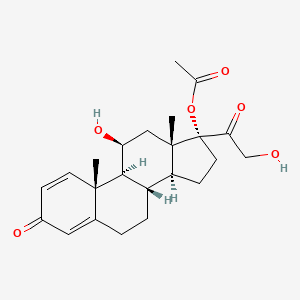

Prednisolone 17-acetate is a synthetic steroid compound with significant biological activity. It is known for its role in various medical and scientific applications, particularly in the field of endocrinology and pharmacology. This compound is characterized by its complex molecular structure, which includes multiple hydroxyl and acetoxy groups, contributing to its unique properties and functions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Prednisolone 17-acetate typically involves multiple steps, starting from simpler steroid precursors. One common method involves the use of androst-4-en-3,17-dione as a starting material. The process includes several key steps such as hydroxylation, acetylation, and oxidation under controlled conditions to achieve the desired product .

Industrial Production Methods

Industrial production of this compound often utilizes microbial transformation processes. Microorganisms are employed to selectively modify steroid precursors, leading to the formation of intermediate compounds that can be further chemically modified. This approach is advantageous due to its efficiency and cost-effectiveness, as it reduces the need for extensive chemical synthesis .

化学反应分析

Types of Reactions

Prednisolone 17-acetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce hydroxyl derivatives .

科学研究应用

Pharmacological Overview

Prednisolone 17-acetate is primarily indicated for treating conditions that involve inflammation or immune responses. Its applications span several medical specialties, including:

- Ophthalmology : Used for managing ocular inflammatory conditions such as anterior uveitis and post-operative inflammation.

- Oncology : Utilized as part of combination therapies for certain cancers, particularly in managing side effects of chemotherapy.

- Rheumatology : Employed in the treatment of autoimmune diseases and inflammatory disorders.

Ophthalmic Use

This compound is commonly administered as an ophthalmic suspension. It is effective in treating:

- Acute Anterior Uveitis : A study showed that prednisolone acetate is a preferred treatment due to its efficacy in reducing inflammation associated with this condition .

- Post-operative Inflammation : In cataract surgery patients, the compound has demonstrated significant effectiveness in minimizing postoperative inflammation. A clinical trial compared two formulations of prednisolone acetate and found no significant differences in efficacy, suggesting that both formulations are equally effective .

Oncology

In oncology, prednisolone acetate is often used in combination with other drugs to enhance therapeutic outcomes. For instance:

- Castration-Resistant Prostate Cancer : A study evaluated the safety and efficacy of abiraterone acetate combined with prednisolone in patients with advanced prostate cancer. The results indicated a significant reduction in prostate-specific antigen levels and improved survival rates among treated patients .

Data Table: Summary of Clinical Applications

Case Studies

-

Ocular Inflammation Management :

A multicenter study involving cataract surgery patients evaluated the impact of prednisolone acetate on postoperative inflammation. Patients receiving this treatment reported lower levels of pain and inflammation compared to those receiving standard care alone . -

Prostate Cancer Treatment :

In a real-world observational study involving 497 patients with castration-resistant prostate cancer, the combination of abiraterone acetate and prednisolone was shown to improve overall survival rates significantly over a 24-month period, particularly among chemotherapy-naïve patients .

作用机制

The mechanism of action of Prednisolone 17-acetate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various physiological processes. The pathways involved include the regulation of inflammatory responses and modulation of hormone levels .

相似化合物的比较

Similar Compounds

Pregna-4,6-diene-3,20-dione, 21-(acetyloxy)-17-hydroxy-: Another steroid compound with similar structural features but different biological activities.

Pregna-1,4-diene-3,20-dione, 6α,9-difluoro-11β,17,21-trihydroxy-, 21-acetate: A fluorinated derivative with enhanced anti-inflammatory properties.

Uniqueness

Prednisolone 17-acetate is unique due to its specific combination of functional groups, which confer distinct biological activities. Its ability to modulate steroid receptors and influence gene expression sets it apart from other similar compounds .

生物活性

Prednisolone 17-acetate is a synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its effects primarily through the following mechanisms:

- Glucocorticoid Receptor Binding : It binds to the glucocorticoid receptor (GR), leading to the modulation of gene expression. This interaction promotes anti-inflammatory signals while inhibiting pro-inflammatory pathways, thereby reducing inflammation and immune responses .

- Inhibition of Cytokine Production : The compound inhibits the production of various cytokines, which play crucial roles in inflammatory processes. This includes suppression of interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α) .

- Impact on Immune Cells : this compound affects the function and proliferation of immune cells, including lymphocytes and macrophages, leading to reduced immune activity .

Therapeutic Applications

This compound is utilized in various clinical settings:

- Autoimmune Diseases : It is commonly prescribed for conditions such as rheumatoid arthritis, lupus, and multiple sclerosis due to its potent anti-inflammatory effects.

- Allergic Reactions : The compound is effective in managing severe allergic responses and asthma exacerbations.

- Cancer Treatment : In oncology, it is used in combination therapies for conditions like metastatic castration-resistant prostate cancer (mCRPC), where it helps mitigate side effects associated with other treatments like abiraterone acetate .

Efficacy Studies

-

Combination Therapy in Prostate Cancer :

A study evaluated the use of abiraterone acetate combined with prednisolone in mCRPC patients. Results indicated improved survival rates and reduced adverse effects when prednisolone was administered at low doses (5 mg twice daily) alongside abiraterone acetate. The therapy effectively managed mineralocorticoid-related side effects induced by abiraterone . -

Immunological Effects :

Research comparing prednisolone 17-valerate 21-acetate (a related compound) demonstrated similar immunosuppressive effects on splenic lymphocyte responses in animal models. The study highlighted that while prednisolone reduced immune cell proliferation, it also had varying impacts on different immune pathways .

Safety Profile

A retrospective study assessed the safety of intranasal prednisolone acetate for treating nasal polyposis. It found no significant suppression of adrenal function after treatment, suggesting that intranasal administration may be a safe alternative for managing refractory cases without systemic side effects .

Data Summary

常见问题

Q. Basic: What analytical techniques are recommended for characterizing Prednisolone 17-acetate in research settings?

To ensure structural and chemical integrity, employ a combination of high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) . Cross-reference results against pharmacopeial standards (e.g., USP or EP) to validate purity and identity . Nuclear magnetic resonance (NMR) spectroscopy is critical for confirming stereochemical configuration, particularly at the 17-acetate position. For method validation, adhere to ICH guidelines by documenting specificity, linearity, and precision parameters .

Q. Advanced: How can researchers address discrepancies in reported pharmacokinetic parameters of this compound across studies?

Discrepancies often arise from variability in experimental conditions (e.g., dosing regimens, biological matrices). To resolve contradictions:

- Replicate studies using standardized protocols (e.g., NIH preclinical guidelines ).

- Validate purity using impurity standards (e.g., Pharmaffiliates PA 16 44730 ) to rule out batch-specific variations.

- Perform meta-analyses with raw data sharing (e.g., via repositories ) to assess inter-study variability. Statistical tools like Bland-Altman plots can quantify systematic biases .

Q. Basic: What are the critical considerations for ensuring the purity of this compound in experimental preparations?

- Source certified reference materials (CRMs) with traceable documentation (e.g., USP-grade standards ).

- Use accelerated stability testing under controlled humidity/temperature to monitor degradation byproducts (e.g., hydrolysis of the 17-acetate group ).

- Quantify impurities via ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) for non-UV-active contaminants .

Q. Advanced: What methodologies are effective in elucidating the metabolic pathways of this compound in in vitro models?

- Use radiolabeled isotopes (e.g., ³H or ¹⁴C at the 17-acetate position) to track metabolic fate in hepatocyte assays .

- Combine LC-MS/MS with stable isotope tracers to identify phase I/II metabolites (e.g., deacetylated prednisolone) .

- Validate findings using knockout cell lines (e.g., CYP3A4-deficient models) to isolate enzyme-specific pathways .

Q. Advanced: How should researchers design experiments to assess the environmental persistence of this compound?

- Conduct wastewater treatment plant (WWTP) simulations to measure removal efficacy via LC-MS/MS, noting detection limits (< LOD in some studies ).

- Use microcosm models to evaluate biodegradation kinetics in soil/sediment matrices, incorporating qPCR for microbial community analysis .

- Apply DREAM (Dose-Related Risk and Effect Assessment Model) to quantify ecological risks, integrating logP values (3.47 ) and bioaccumulation potential .

Q. Basic: What are the best practices for storing this compound to maintain stability?

- Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis of the acetate ester .

- Avoid repeated freeze-thaw cycles; lyophilized forms are preferable for long-term stability .

- Monitor residual solvents (e.g., ethanol, <5% ) via gas chromatography to prevent catalytic degradation.

Q. Advanced: How can computational modeling enhance the prediction of this compound’s glucocorticoid receptor binding affinity?

- Perform molecular docking simulations using crystal structures of the glucocorticoid receptor (PDB ID: 1NHZ) to assess steric effects of the 17-acetate group .

- Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) .

- Cross-reference results with in vivo transcriptional assays (e.g., GRE-luciferase reporters ).

Q. Basic: How should researchers document experimental protocols for reproducibility in this compound studies?

- Follow Beilstein Journal guidelines : Describe synthesis, purification, and characterization in sufficient detail (e.g., solvent ratios, reaction times ).

- Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials with persistent identifiers .

- Specify instrument parameters (e.g., HPLC column: C18, 5 µm, 150 mm × 4.6 mm) to enable replication .

Q. Advanced: What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Apply non-linear regression models (e.g., Hill equation) to estimate EC₅₀ values, with bootstrap resampling to quantify confidence intervals .

- Use ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., organ-specific toxicity ).

- Address censored data (e.g., <LOD measurements) via survival analysis methods like Kaplan-Meier .

Q. Advanced: How can researchers mitigate batch-to-batch variability in this compound synthesis?

- Implement quality-by-design (QbD) principles: Optimize reaction parameters (e.g., temperature, catalyst loading) via factorial design experiments .

- Characterize intermediates using in-line PAT (Process Analytical Technology) tools (e.g., FTIR for real-time monitoring) .

- Validate consistency with multivariate analysis (e.g., PCA of NMR/LC-MS data) .

属性

IUPAC Name |

[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O6/c1-13(25)29-23(19(28)12-24)9-7-17-16-5-4-14-10-15(26)6-8-21(14,2)20(16)18(27)11-22(17,23)3/h6,8,10,16-18,20,24,27H,4-5,7,9,11-12H2,1-3H3/t16-,17-,18-,20+,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCEQGEMYOUCHON-JZYPGELDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967062 | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52628-64-5 | |

| Record name | Prednisolone 17-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52628-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prednisolone 17-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052628645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11,21-Dihydroxy-3,20-dioxopregna-1,4-dien-17-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。